This compound is classified as a diazabicycloalkane due to its bicyclic structure that contains two nitrogen atoms. It is often studied for its potential biological activities and utility in coordination chemistry as a ligand.
The synthesis of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine typically involves several key steps:
The molecular structure of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine can be described as follows:
The chemical reactivity of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine includes:
The mechanism of action for 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine is particularly relevant in pharmacology:
The physical and chemical properties of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine include:
The applications of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine are diverse:
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine belongs to the diazabicyclo[3.3.1]nonane family, characterized by a fused bicyclic framework with two nitrogen atoms at bridgehead positions (3 and 9). The systematic IUPAC name explicitly defines the core structure, substituents (methyl groups at nitrogen atoms 3 and 9), and the primary amine at carbon position 7. Stereochemical variants exist, notably endo and exo isomers differentiated by the spatial orientation of the C7-amine group relative to the bicyclic plane. The endo configuration (CAS 166171-16-0) positions the amine toward the interior bridge, while the exo isomer (CAS 141549-88-4) orientates it outward [4] [5] [9].
Molecular Formula:
CN1C2CC(CC1CNC2)N
[4] [9] Table 1: Nomenclature Variations of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine
Isomer | CAS Number | Systematic Name | Common Aliases |
---|---|---|---|
endo | 166171-16-0 | 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine | 9-Methyl-3,9-diaza-bicyclo[3.3.1]nonan-7-amine (endo) |
exo | 141549-88-4 | 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine | exo-3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine |
The bicyclic scaffold adopts a rigid "chair-chair" conformation, stabilized by van der Waals forces and nitrogen lone-pair interactions. This geometry creates a three-dimensional binding pocket critical for molecular recognition in biological systems [4] [10].
The diazabicyclo[3.3.1]nonane framework emerged from early 20th-century investigations into tropane alkaloids. Robert Robinson's seminal 1932 synthesis of tropinone via a Mannich-type reaction laid the groundwork for bicyclic amine methodologies [4] [10]. By the mid-20th century, chemists adapted this approach to synthesize 3,9-diazabicyclo[3.3.1]nonanes, replacing the tropane carbonyl with nitrogen functionalities.
Key synthetic milestones include:
This compound exemplifies the evolution from natural product inspiration to rational design of functionally diverse heterocycles.
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine is a versatile pharmacophore and synthetic intermediate. Its significance arises from three key attributes:
Table 2: Pharmacological Activities of Diazabicyclo[3.3.1]nonane Derivatives
Biological Target | Potential Therapeutic Application | Structural Determinants |
---|---|---|
5-HT₃ Serotonin Receptor | Anti-emetic, Anxiolytic | endo-Amine configuration, N-Methyl groups |
Cancer Signaling Pathways | Antiproliferative Agents | C7-Amine derivatization, N-Alkyl chain length |
Neurological Receptors | Neurodegenerative Disease Therapy | Bicyclic rigidity, Lipophilicity modulation |
Research highlights include derivatives acting as 5-HT₃ receptor antagonists for gastrointestinal disorders and exploratory applications in oncology via kinase modulation [4] [7] [9]. The compound’s synthetic flexibility—amenable to N-alkylation, acylation, or metal complexation—further solidifies its role in advancing heterocyclic chemistry [4] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1